

# Chemical structure and properties of 1-Methyladenosine-d3.

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## Compound of Interest

Compound Name: 1-Methyladenosine-d3

Cat. No.: B12423798

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An In-depth Technical Guide to **1-Methyladenosine-d3**

## Introduction

**1-Methyladenosine-d3** (1-MeAdo-d3) is the deuterated stable isotope of 1-Methyladenosine (1-MeAdo), a modified purine nucleoside found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).<sup>[1][2]</sup> As a post-transcriptional modification, 1-Methyladenosine plays a crucial role in regulating RNA structure and function, thereby influencing biological processes such as translation and protein synthesis.<sup>[1][2]</sup> Elevated levels of 1-Methyladenosine in urine and serum have been associated with several forms of cancer and active rheumatoid arthritis, making it a significant biomarker in clinical research.<sup>[3]</sup> The deuterated form, **1-Methyladenosine-d3**, serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for the precise quantification of endogenous 1-Methyladenosine using mass spectrometry-based techniques.

## Chemical Structure and Properties

**1-Methyladenosine-d3** features a methyl group, deuterated with three deuterium atoms, at the N1 position of the adenine base. This isotopic labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard for mass spectrometry.

Table 1: Chemical and Physical Properties of **1-Methyladenosine-d3**

Property	Value	Source
Chemical Formula	C <sub>11</sub> H <sub>12</sub> D <sub>3</sub> N <sub>5</sub> O <sub>4</sub>	
Molecular Weight	284.29 g/mol	
Unlabeled CAS Number	15763-06-1	
Appearance	White solid	
Purity	≥95% (HPLC), ≥99% deuterated forms (d <sub>1</sub> -d <sub>3</sub> )	
Storage Temperature	-10 to -25°C	
SMILES	CN1C=NC2=C(C1=N)N=CN2[C@H]3--INVALID-LINK--CO)O">C@@HO	
InChI Key	GFYLSDSUCHVORB- IOSLPCCCSA-N	

Table 2: Solubility Data for **1-Methyladenosine-d3** (hydriodide)

Solvent	Solubility	Source
DMSO	20 mg/mL	
DMF	5 mg/mL	
PBS (pH 7.2)	10 mg/mL	

## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and quantification of **1-Methyladenosine-d3**.

- Mass Spectrometry (MS): As a stable isotope-labeled compound, **1-Methyladenosine-d3** is designed for use in mass spectrometry. In LC-MS/MS analysis, it exhibits a parent ion and fragmentation pattern that is 3 mass units higher than its unlabeled counterpart, allowing for

clear differentiation and accurate quantification. It is intended for use as an internal standard for the quantification of 1-methyladenosine by GC- or LC-MS.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the deuterated form is not readily available in the provided search results, the  $^1\text{H}$  NMR spectrum of unlabeled 1-Methyladenosine has been documented. The spectrum would be similar for the deuterated version, with the notable absence of the N1-methyl proton signal. Predicted  $^1\text{H}$  NMR spectra for 1-Methyladenosine in  $\text{D}_2\text{O}$  are also available in databases.

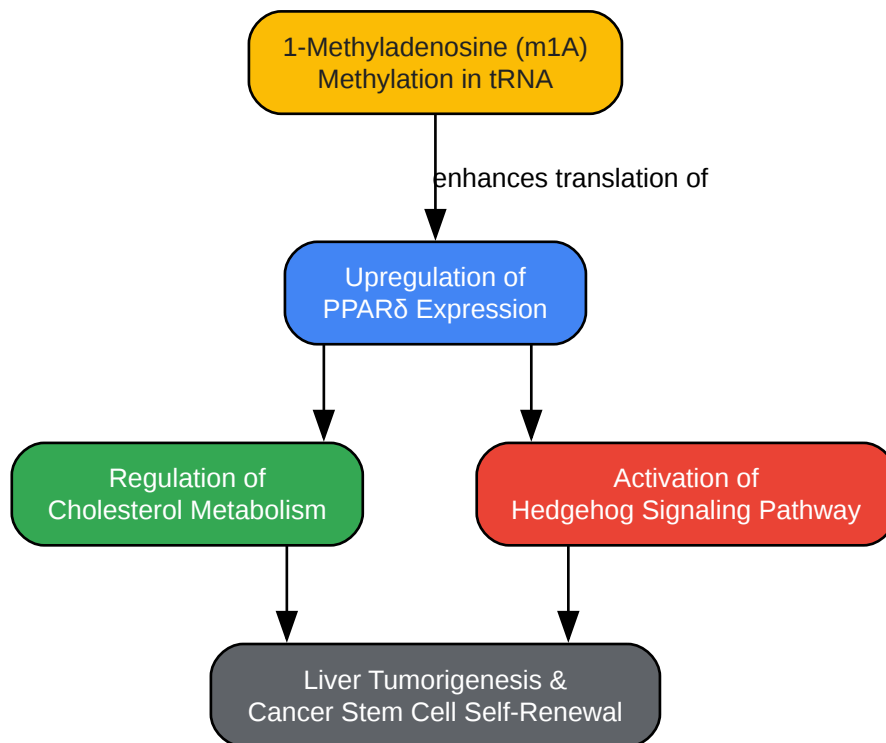
## Biological Significance and Signaling Pathways

1-Methyladenosine (m1A) is a widespread RNA modification that is crucial for maintaining the structural integrity of tRNA and regulating mRNA translation. Aberrant m1A levels are linked to human diseases, particularly cancer.

In the context of liver tumorigenesis, 1-methyladenosine methylation in tRNA has been shown to drive the development of liver cancer stem cells. This occurs through the upregulation of Peroxisome Proliferator-Activated Receptor delta ( $\text{PPAR}\delta$ ) expression, which in turn regulates cholesterol metabolism and activates the Hedgehog signaling pathway.

Below is a diagram illustrating this signaling pathway.

## Signaling Pathway of 1-Methyladenosine in Liver Tumorigenesis



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1-Methyladenosine signaling in liver cancer.

## Experimental Protocols

### Synthesis of 1-Methyladenosine

The synthesis of 1-Methyladenosine typically involves the methylation of a protected adenosine precursor. A general procedure, adapted from literature, is outlined below. The synthesis of the deuterated analog would follow a similar pathway, substituting the methylating agent with a deuterated version (e.g., d3-methyl iodide).

- **Protection of Ribose Hydroxyls:** The hydroxyl groups of the ribose moiety of adenosine are protected to prevent unwanted side reactions. This is often achieved using protecting groups like TBDMS or acetyl groups.

- **N1-Methylation:** The protected adenosine is then methylated at the N1 position of the adenine ring. For the synthesis of **1-Methyladenosine-d3**, a deuterated methylating agent such as d3-methyl iodide ( $\text{CD}_3\text{I}$ ) is used.
- **Deprotection:** The protecting groups on the ribose are removed to yield the final product, **1-Methyladenosine-d3**. This is typically done under basic conditions, for example, with ammonia in methanol.
- **Purification:** The final compound is purified using techniques like column chromatography or recrystallization to achieve high purity.

## Quantification of 1-Methyladenosine using LC-MS/MS with 1-Methyladenosine-d3 as an Internal Standard

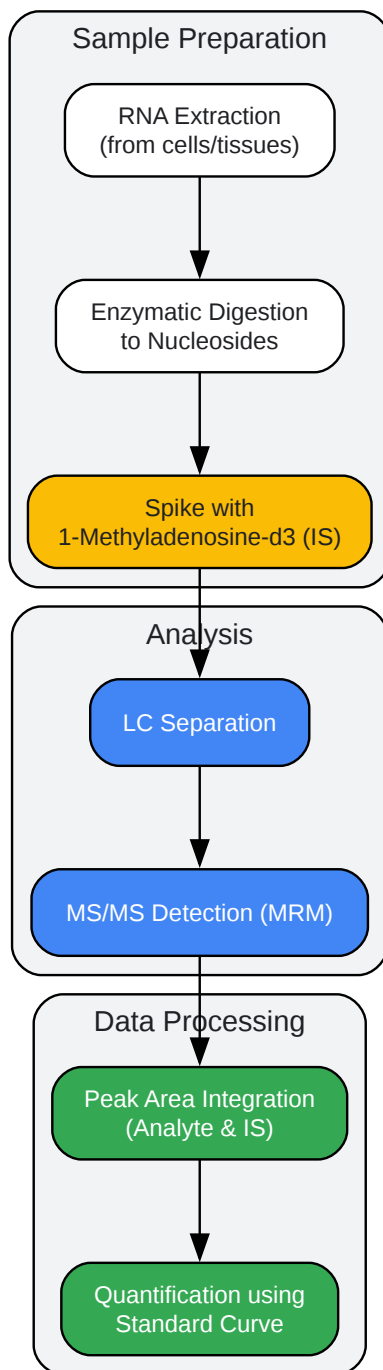
**1-Methyladenosine-d3** is primarily used as an internal standard for the accurate quantification of 1-Methyladenosine in biological samples.

- **Sample Preparation:**
  - Extract total RNA from cells or tissues of interest.
  - Digest the RNA into single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
- **Internal Standard Spiking:**
  - A known amount of **1-Methyladenosine-d3** is added to the nucleoside mixture. This serves as the internal standard to correct for sample loss during preparation and for variations in instrument response.
- **LC-MS/MS Analysis:**
  - The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  - The nucleosides are separated by reverse-phase chromatography.

- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for both 1-Methyladenosine and **1-Methyladenosine-d3**.
- Data Analysis:
  - The peak areas for both the endogenous 1-Methyladenosine and the **1-Methyladenosine-d3** internal standard are measured.
  - The concentration of 1-Methyladenosine in the original sample is calculated by comparing the ratio of the peak area of the endogenous analyte to that of the internal standard against a standard curve.

The workflow for this quantification is depicted in the diagram below.

## Workflow for 1-Methyladenosine Quantification using LC-MS/MS

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LC-MS/MS quantification workflow.

## Conclusion

**1-Methyladenosine-d3** is a critical research tool for scientists and drug development professionals. Its primary application as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of 1-Methyladenosine, a biologically significant RNA modification and disease biomarker. Understanding its chemical properties, synthesis, and application in analytical methods is essential for advancing research in the fields of epigenetics, cancer biology, and pharmacology.

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